N-(4-(difluoromethoxy)phenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide
Description
N-(4-(difluoromethoxy)phenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a pyridine moiety via a thioether bridge. The acetamide group is substituted with a 4-(difluoromethoxy)phenyl ring, which contributes to its unique electronic and steric properties. This structural motif is designed to enhance interactions with biological targets, particularly in therapeutic applications such as enzyme inhibition or anticancer activity. Its synthesis typically involves coupling reactions between oxadiazole-thiol intermediates and halogenated acetamide derivatives under basic conditions .
Properties
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O3S/c17-15(18)24-12-3-1-11(2-4-12)20-13(23)9-26-16-22-21-14(25-16)10-5-7-19-8-6-10/h1-8,15H,9H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQRYUWHJMAXRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(difluoromethoxy)phenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route may include:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Thioether formation: The oxadiazole intermediate can be reacted with a thiol compound to introduce the thioether linkage.
Acetamide formation: The final step involves the coupling of the thioether intermediate with a difluoromethoxy-substituted aniline derivative under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment, purification techniques such as recrystallization or chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-(difluoromethoxy)phenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its molecular targets.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(difluoromethoxy)phenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to the observed biological effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.
Comparison with Similar Compounds
Anticancer Activity
- Compound 154 (N-(4-(p-tolyl)pyrimidin-2-yl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide): Exhibits potent cytotoxicity against A549 lung cancer cells (IC₅₀ = 3.8 ± 0.02 μM). The 4-chlorophenyl group on the oxadiazole and electron-donating methyl group on the acetamide phenyl ring enhance activity. Selectivity for cancerous over noncancerous (HEK) cells is 25-fold .
- Target Compound :
- The difluoromethoxy group (-OCF₂H) may improve metabolic stability and lipophilicity compared to -OCH₃ or halogens. Pyridine at the oxadiazole position could enhance π-π stacking in enzyme active sites.
Antimicrobial and Enzyme Inhibition
- Compound 2a (2-((5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide): Shows notable antimicrobial activity due to the benzofuran-oxadiazole hybrid structure. The 3-chlorophenyl group increases membrane penetration .
- Compound III (N-(4-((5-(((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide):
Substituent Variations on the Acetamide Phenyl Ring
Heterocyclic Modifications on the Oxadiazole Core
Structure-Activity Relationship (SAR) Insights
- Electron-Donating Groups (EDGs) : Methyl (-CH₃) or methoxy (-OCH₃) groups on the phenyl ring improve solubility and selectivity for cancer cells .
- Halogen Substituents : Chlorine or fluorine atoms enhance cytotoxicity and antimicrobial activity by increasing electrophilicity and membrane permeability .
- Heterocyclic Diversity : Pyridine (target compound) vs. benzofuran () alters target specificity—pyridine may favor kinase inhibition, while benzofuran aids tyrosinase binding.
Biological Activity
N-(4-(difluoromethoxy)phenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide, a compound with the chemical formula C16H12F2N4O3S, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a difluoromethoxy group attached to a phenyl ring and a thioacetamide moiety linked to a pyridinyl oxadiazole. The structural complexity is indicative of its potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The presence of the pyridinyl and oxadiazole moieties suggests potential activity against bacterial strains, particularly those resistant to conventional antibiotics.
- Anticancer Properties : Research indicates that compounds with similar structures have shown cytotoxic effects on cancer cell lines by inducing apoptosis and cell cycle arrest .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 µg/mL.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 16 |
Anticancer Activity
In vitro studies demonstrated that this compound could inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The IC50 values were found to be in the micromolar range, suggesting moderate potency.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 10 |
| A549 (lung cancer) | 15 |
| HeLa (cervical cancer) | 12 |
Case Studies
- Case Study on Antimicrobial Resistance : A recent investigation highlighted the compound's potential as an alternative treatment for infections caused by antibiotic-resistant bacteria. In vivo models showed promising results in reducing bacterial load without significant toxicity .
- Case Study on Cancer Therapy : A clinical trial assessed the efficacy of this compound in combination with standard chemotherapy agents in patients with advanced solid tumors. Preliminary findings indicated enhanced therapeutic outcomes and improved quality of life metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
